

Application Notes and Protocols: Enantioselective Photocycloaddition of Alkenes with 2-Acetonaphthone

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Compound of Interest

Compound Name: 2-Acetonaphthone

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These application notes provide a detailed overview and experimental protocols for the enantioselective intramolecular ortho photocycloaddition of alkenes with **2-acetonaphthone** derivatives. This reaction enables the synthesis of complex three-dimensional structures from planar aromatic molecules, a valuable transformation in medicinal chemistry for escaping "flatland".^[1] The protocols outlined below are based on visible-light-induced reactions catalyzed by a chiral oxazaborolidine Lewis acid, which facilitates high yields and excellent enantioselectivities.^{[1][2][3]}

Overview

The enantioselective intramolecular ortho photocycloaddition of **2-acetonaphthones** bearing a tethered alkenyl group proceeds efficiently under visible light irradiation ($\lambda=450$ nm).^{[1][2][3]} A key component of this transformation is a chiral oxazaborolidine Lewis acid catalyst, which not only induces a bathochromic shift in the substrate's absorption spectrum but also effectively controls the enantiofacial differentiation of the reacting partners.^{[1][2][3]} This method is tolerant of a variety of functional groups and consistently produces cyclobutane products in good to excellent yields and high enantiomeric excess (ee).^{[1][2]} Mechanistic studies suggest that the reaction proceeds through a triplet excited state.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the results for the enantioselective intramolecular ortho photocycloaddition of various **2-acetonaphthone** substrates. The data highlights the efficiency and selectivity of the catalytic system across a range of examples.

Entry	Substrate	Yield (%)	ee (%)
1	2-(But-3-enyloxy)-1-acetonaphthone	99	97
2	2-((4-Methylpent-3-en-1-yl)oxy)-1-acetonaphthone	95	95
3	2-((Pent-4-en-1-yl)oxy)-1-acetonaphthone	88	96
4	2-((Hex-5-en-1-yl)oxy)-1-acetonaphthone	75	92
5	2-(Allyloxy)-1-acetonaphthone	98	94
6	2-(But-3-enyloxy)-4-methoxy-1-acetonaphthone	85	93
7	2-(But-3-enyloxy)-6-bromo-1-acetonaphthone	78	91
8	2-(But-3-enyloxy)-7-fluoro-1-acetonaphthone	82	95

Note: This table is a representative summary based on reported data. For a comprehensive list of substrates and results, please refer to the original research articles.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section provides a general protocol for the enantioselective photocycloaddition.

Materials and Reagents

- **2-Acetonaphthone** substrate
- Chiral oxazaborolidine Lewis acid catalyst
- Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware
- Visible light source (e.g., 450 nm LED)
- Magnetic stirrer
- Reaction vessel (e.g., Schlenk tube or vial)

General Experimental Procedure

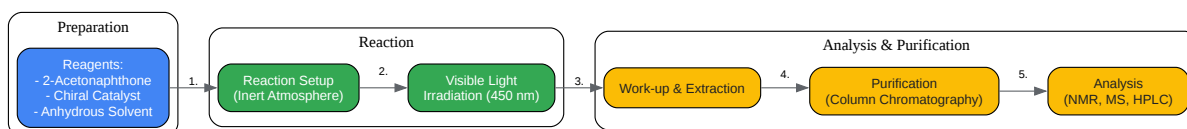
- **Reaction Setup:** To a flame-dried Schlenk tube or vial under an inert atmosphere, add the **2-acetonaphthone** substrate (1.0 equiv) and the chiral oxazaborolidine Lewis acid catalyst (10-20 mol%).
- **Solvent Addition:** Add anhydrous dichloromethane to achieve the desired concentration (typically 0.01-0.05 M).
- **Stirring:** Stir the reaction mixture at room temperature for a brief period to ensure homogeneity and complex formation between the substrate and the catalyst.
- **Irradiation:** Irradiate the reaction mixture with a 450 nm LED light source while maintaining a constant temperature (e.g., 0 °C or room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

- Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutane product.
- Analysis: Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enantioselective photocycloaddition of alkenes with **2-acetonaphthone**.

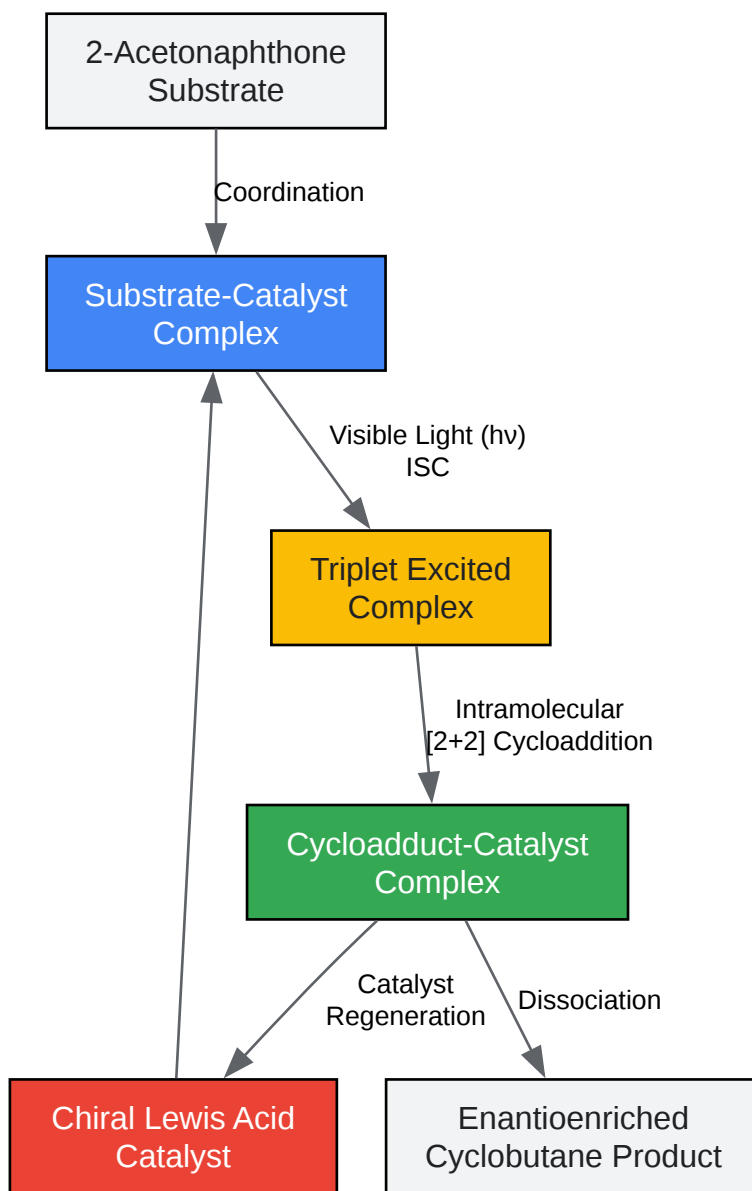


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Caption: General experimental workflow for the enantioselective photocycloaddition.

Proposed Catalytic Cycle

The diagram below outlines the proposed mechanism for the enantioselective photocycloaddition, highlighting the role of the chiral Lewis acid catalyst.



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Caption: Proposed catalytic cycle for the enantioselective photocycloaddition.

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